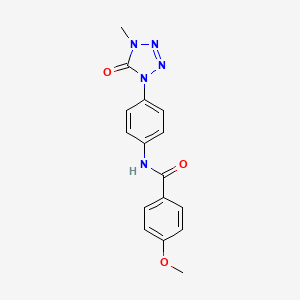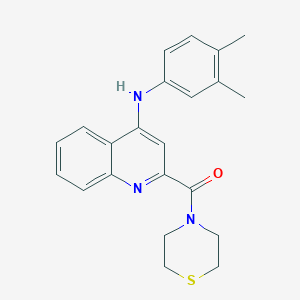
(4-((3,4-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3,4-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Antimalarial Activity
Quinoline derivatives have a long history of being used as antimalarial agents. The quinoline nucleus is a common motif in many antimalarial drugs, such as chloroquine and mefloquine. The presence of the quinoline ring system is crucial for the activity against the malaria parasite. The compound could potentially be explored for its efficacy against various strains of Plasmodium, the causative agent of malaria .
Anticancer Properties
Quinoline derivatives are also investigated for their anticancer properties. They can interact with various cellular targets and disrupt cancer cell proliferation. Research into the specific compound “(4-((3,4-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone” may reveal its potential to act as a kinase inhibitor or to interfere with DNA replication, which are common strategies in cancer therapy .
Antibacterial and Antifungal Uses
The antibacterial and antifungal activities of quinoline derivatives make them valuable in the development of new antibiotics. With antibiotic resistance on the rise, novel compounds like this one could be pivotal in creating effective treatments against resistant bacterial and fungal strains .
Anthelmintic Applications
Quinoline compounds have been used to treat parasitic worm infections. Their anthelmintic activity is attributed to their ability to interfere with the energy metabolism of the parasites. This compound could be studied for its potential use in treating helminthiasis, which is a significant health concern in many parts of the world .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of quinoline derivatives are beneficial in the treatment of pain and inflammatory conditions. By modulating inflammatory pathways, this compound could be used to alleviate symptoms of chronic inflammatory diseases .
Central Nervous System (CNS) Activities
Quinoline derivatives can have various effects on the CNS, including anticonvulsant and neuroprotective properties. Investigating the CNS activities of “(4-((3,4-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone” could lead to the development of new treatments for neurological disorders .
Propriétés
IUPAC Name |
[4-(3,4-dimethylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15-7-8-17(13-16(15)2)23-20-14-21(22(26)25-9-11-27-12-10-25)24-19-6-4-3-5-18(19)20/h3-8,13-14H,9-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIPWPZNQLWHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,4-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

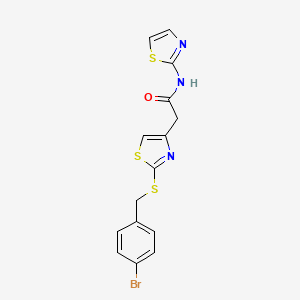
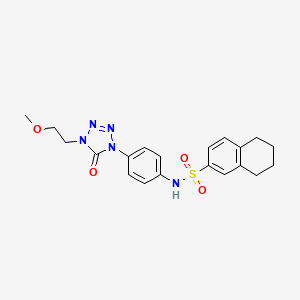
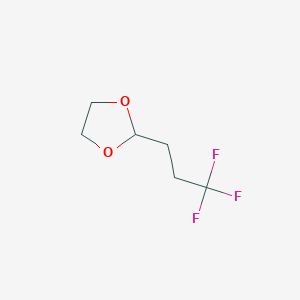
![3-[4-(2-Cyanoethoxy)but-2-ynyl-dimethylazaniumyl]propane-1-sulfonate](/img/structure/B2973847.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

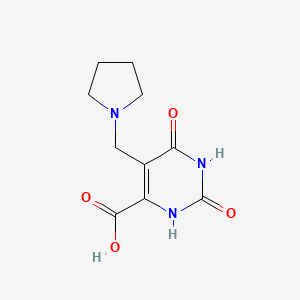

![Dibenzo[b,e][1,4]dioxin-2,3,7,8-tetramine, hydrochloride (1:4)](/img/structure/B2973853.png)

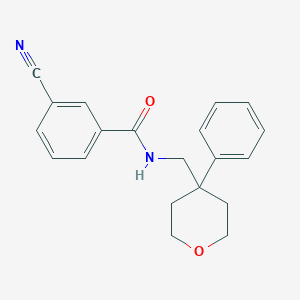
![tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2973858.png)
![2,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B2973859.png)
